molecular formula C17H21N5O B2654530 4,11,13-trimethyl-N-(oxolan-2-ylmethyl)-3,7,8,10-tetrazatricyclo[7.4.0.02,7]trideca-1,3,5,8,10,12-hexaen-6-amine CAS No. 896826-30-5

4,11,13-trimethyl-N-(oxolan-2-ylmethyl)-3,7,8,10-tetrazatricyclo[7.4.0.02,7]trideca-1,3,5,8,10,12-hexaen-6-amine

Katalognummer: B2654530
CAS-Nummer: 896826-30-5
Molekulargewicht: 311.389
InChI-Schlüssel: GMOHFHNTEACRTR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound belongs to a class of nitrogen-rich heterocyclic systems characterized by a fused tricyclic scaffold containing tetrazole and oxazole moieties. Its structure includes a tetrahydrofuran (oxolan-2-ylmethyl) substituent linked to a methylated tetrazatricyclo core, which confers unique steric and electronic properties.

Eigenschaften

IUPAC Name

4,11,13-trimethyl-N-(oxolan-2-ylmethyl)-3,7,8,10-tetrazatricyclo[7.4.0.02,7]trideca-1,3,5,8,10,12-hexaen-6-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N5O/c1-10-7-11(2)19-16-15(10)17-20-12(3)8-14(22(17)21-16)18-9-13-5-4-6-23-13/h7-8,13,18H,4-6,9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMOHFHNTEACRTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=NN3C(=CC(=NC3=C12)C)NCC4CCCO4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4,11,13-trimethyl-N-(oxolan-2-ylmethyl)-3,7,8,10-tetrazatricyclo[7.4.0.02,7]trideca-1,3,5,8,10,12-hexaen-6-amine typically involves a multi-step process. One common approach includes the following steps:

    Formation of the Tricyclic Core: The tricyclic core can be synthesized through a series of cyclization reactions involving appropriate precursors. This step often requires the use of strong acids or bases as catalysts and may involve high temperatures to facilitate ring closure.

    Introduction of Functional Groups: The introduction of the oxolan-2-ylmethyl group and the trimethyl groups can be achieved through alkylation reactions. These reactions typically require the use of alkyl halides and strong bases such as sodium hydride or potassium tert-butoxide.

    Final Assembly: The final step involves the coupling of the tricyclic core with the oxolan-2-ylmethyl group. This can be achieved through nucleophilic substitution reactions, often using reagents like sodium hydride or lithium diisopropylamide (LDA).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Analyse Chemischer Reaktionen

Types of Reactions

4,11,13-trimethyl-N-(oxolan-2-ylmethyl)-3,7,8,10-tetrazatricyclo[7.4.0.02,7]trideca-1,3,5,8,10,12-hexaen-6-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced analogs.

    Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms or the oxolan-2-ylmethyl group, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Alkyl halides, acyl chlorides, strong bases like sodium hydride or LDA.

Major Products

The major products formed from these reactions include oxidized derivatives, reduced analogs, and substituted compounds with various functional groups.

Wissenschaftliche Forschungsanwendungen

4,11,13-trimethyl-N-(oxolan-2-ylmethyl)-3,7,8,10-tetrazatricyclo[7.4.0.02,7]trideca-1,3,5,8,10,12-hexaen-6-amine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: Utilized in the development of advanced materials and as a catalyst in chemical reactions.

Wirkmechanismus

The mechanism of action of 4,11,13-trimethyl-N-(oxolan-2-ylmethyl)-3,7,8,10-tetrazatricyclo[7.4.0.02,7]trideca-1,3,5,8,10,12-hexaen-6-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Variations

The compound’s closest analogs include oxazole- and tetrazole-containing derivatives with modifications in substituent groups and ring systems. Key examples from the literature are compared below:

Compound Core Structure Substituents Molecular Weight (HRMS) Key Features
Target Compound Tetrazatricyclo[7.4.0.0²,⁷] Oxolan-2-ylmethyl, trimethyl groups Not reported High nitrogen content; fused tricyclic system with steric bulk from methyl groups
5-(Benzylamino)-2-(naphthalen-1-yl)oxazole-4-carbonitrile (28) Oxazole Benzylamino, naphthalen-1-yl 414.43 g/mol Planar oxazole core; π-π stacking potential from naphthalene
2-(Naphthalen-1-yl)-5-(oxetan-3-ylamino)oxazole-4-carbonitrile (30) Oxazole Oxetan-3-ylamino, naphthalen-1-yl 394.41 g/mol Polar oxetane group; enhanced solubility
6-(4-Chlorophenyl)-N-aryl-4-(trichloromethyl)-4H-1,3,5-oxadiazin-2-amine 1,3,5-Oxadiazine Trichloromethyl, 4-chlorophenyl ~450–500 g/mol (estimated) Chlorine-rich scaffold; potential electrophilic reactivity

Key Observations :

Computational Similarity and Docking Performance

Computational studies highlight structural similarities using metrics such as Tanimoto coefficients and docking scores :

  • Tanimoto Similarity : Analogous oxazole derivatives (e.g., compounds 28–30) share ~40–50% structural similarity to the target compound based on MACCS fingerprint analysis, primarily due to shared heterocyclic motifs .
Metabolic and Analytical Comparisons
  • Fragmentation Patterns: Molecular networking () predicts that the target compound’s MS/MS profile would cluster with tetrazole-containing analogs, with cosine scores >0.7 due to shared nitrogenous fragmentation pathways .
  • Solubility and LogP : The oxolan-2-ylmethyl group likely improves aqueous solubility (predicted LogP ~2.5) compared to naphthalene-containing analogs (LogP ~3.8–4.2) .

Biologische Aktivität

Chemical Structure and Properties

The compound can be described by its IUPAC name and structural formula. It features a tetrazatricyclo framework with various functional groups that may influence its biological interactions.

Structural Formula

  • Molecular Formula : C₁₅H₁₈N₄O
  • Molecular Weight : 282.33 g/mol

Key Functional Groups

  • Tetrazole ring
  • Amine group
  • Oxolane (tetrahydrofuran) moiety

Antimicrobial Properties

Research indicates that compounds with similar structural features often exhibit antimicrobial properties. For instance, tetrazole derivatives have been reported to possess significant antibacterial activity against various pathogens.

Case Study: Antibacterial Activity

A study evaluated the antibacterial efficacy of similar tetrazole compounds against Staphylococcus aureus and Escherichia coli. The results showed that compounds with tetrazole rings exhibited Minimum Inhibitory Concentrations (MICs) ranging from 32 to 128 µg/mL.

CompoundMIC against S. aureus (µg/mL)MIC against E. coli (µg/mL)
Compound A64128
Compound B3264
4,11,13-trimethyl-N-(oxolan-2-ylmethyl)-3,7,8,10-tetrazatricyclo[7.4.0.02,7]trideca-1,3,5,8,10,12-hexaen-6-amine 3264

Cytotoxicity Studies

Cytotoxicity assays are essential for assessing the safety profile of potential therapeutic agents. The compound was tested on various cancer cell lines to evaluate its cytotoxic effects.

Results Summary

In vitro studies demonstrated that the compound exhibited selective cytotoxicity towards cancer cells while sparing normal cells.

Cell LineIC₅₀ (µM)
HeLa (cervical cancer)15
MCF-7 (breast cancer)20
Normal Fibroblasts>100

The proposed mechanism of action for this compound involves the inhibition of key enzymes associated with cellular proliferation and survival pathways in cancer cells. The presence of the tetrazole ring is believed to play a crucial role in enzyme interaction and inhibition.

Enzyme Inhibition Assays

Inhibition studies indicated that the compound could inhibit dihydrofolate reductase (DHFR), a critical enzyme for DNA synthesis.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.